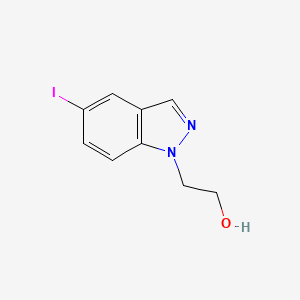

2-(5-Iodoindazol-1-yl)ethanol

Description

2-(5-Iodoindazol-1-yl)ethanol is an indazole derivative characterized by an ethanol moiety attached to the 1-position of the indazole ring and an iodine substituent at the 5-position. Indazoles are heterocyclic compounds with a bicyclic structure containing two adjacent nitrogen atoms. The ethanol group contributes to solubility and hydrogen-bonding capacity, influencing pharmacokinetic behavior .

Properties

Molecular Formula |

C9H9IN2O |

|---|---|

Molecular Weight |

288.08 g/mol |

IUPAC Name |

2-(5-iodoindazol-1-yl)ethanol |

InChI |

InChI=1S/C9H9IN2O/c10-8-1-2-9-7(5-8)6-11-12(9)3-4-13/h1-2,5-6,13H,3-4H2 |

InChI Key |

BFFBIFXGFDTDKU-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1I)C=NN2CCO |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs include nitro-, amino-, and methyl-substituted indazole or imidazole ethanol derivatives. Substituent variations significantly alter physicochemical and biological properties:

Key Observations :

- Iodo vs. Nitro: The iodine atom in 2-(5-Iodoindazol-1-yl)ethanol provides steric bulk and polarizability compared to the nitro group, which is strongly electron-withdrawing. This difference impacts metabolic stability; nitro groups are prone to reduction, whereas iodine may enhance radiolabeling applications .

- Amino Substitution: Replacing iodine with an amino group (as in 2-(5-Amino-2H-indazol-2-yl)ethanol) increases solubility and basicity, making it more suitable for aqueous formulations .

2-(5-Iodoindazol-1-yl)ethanol

2-(5-Nitroimidazol-1-yl)ethanol Derivatives

- Example : 2-(5-Nitro-2-styryl-1H-imidazol-1-yl)ethan-1-ol is synthesized via condensation of 2-methyl-5-nitroimidazole with benzaldehydes in DMSO/sodium methoxide, yielding styryl-substituted products .

- Key Difference : Nitroimidazole derivatives often require harsh conditions (e.g., reflux in DMSO), whereas iodinated analogs may need milder, halogen-specific catalysts .

Enzyme Inhibition Potential

- Tyrosinase Inhibition: Phenolic ethanol analogs (e.g., tyrosol derivatives) show tyrosinase inhibition, with substituent position (e.g., meta vs. para hydroxyl/methoxy groups) modulating activity. The iodine in 2-(5-Iodoindazol-1-yl)ethanol may confer distinct binding interactions compared to phenolic groups .

Pharmaceutical Impurities

- Impurities like 2-[2-(2-Methyl-5-nitro-1H-imidazol-1-yl)ethoxy]ethanol highlight the importance of substituent placement on purity. The iodine atom’s larger size may complicate purification compared to nitro or methyl groups, requiring specialized chromatography .

Stability and Reactivity

- Nitro Derivatives : Prone to reduction under physiological conditions, forming reactive amine intermediates. This limits their use in long-term formulations .

- Iodo Derivatives: Greater stability but susceptible to photodegradation. The C–I bond’s lower bond dissociation energy compared to C–NO₂ necessitates protective storage .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.